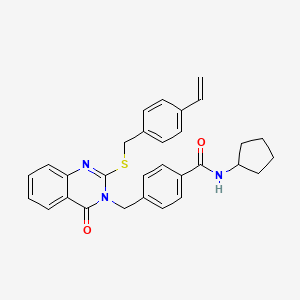

N-cyclopentyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O2S/c1-2-21-11-13-23(14-12-21)20-36-30-32-27-10-6-5-9-26(27)29(35)33(30)19-22-15-17-24(18-16-22)28(34)31-25-7-3-4-8-25/h2,5-6,9-18,25H,1,3-4,7-8,19-20H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFYMIFSDMDKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. With a molecular formula of C30H29N3O2S and a molecular weight of 495.64 g/mol, this compound belongs to the quinazolinone class, known for their diverse biological activities.

Chemical Structure

The structure of this compound can be represented as follows:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thioether Linkages

- Chlorinated Propanamide Derivatives (7d, 7e, 7f): These compounds, such as 3-chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d), share the quinazolinone core but substitute the thioether with phenoxymethyl or chlorophenoxymethyl groups. Key differences include: Polarity: Chlorine substituents increase polarity and melting points (e.g., 7f: 208–209°C) compared to the vinylbenzylthio group, which may reduce crystallinity due to steric bulk .

- Piperazine-Containing Derivatives (8a-e): Compounds like 8a (2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide) introduce secondary amines, which enhance solubility and receptor interaction.

2.2 Analogues with Hydrazide and Sulfonamide Moieties

- N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (5): This derivative incorporates a thiazolidinone ring via hydrazide-thioglycolic acid coupling. While both compounds feature sulfur-based linkages, the target’s vinylbenzylthio group may confer distinct electronic effects, altering enzyme-binding affinity compared to the thiazolidinone system .

- Sulfonamide Derivatives (5–18): Compounds like 4-(2-mercapto-4-oxobenzo[g]quinazolin-3(4H)-yl)benzenesulfonamide utilize sulfonamide groups for enhanced solubility and carbonic anhydrase inhibition. The target’s benzamide group, however, may reduce solubility but improve selectivity for non-polar binding pockets .

2.3 Anti-Inflammatory Acetamide Derivatives

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: This compound demonstrated anti-inflammatory activity surpassing diclofenac, attributed to the ethylamino side chain. The target’s cyclopentyl group, being more hydrophobic, might prolong metabolic stability but increase ulcerogenic risk compared to smaller alkyl chains .

2.4 Benzamide-Based Analogues

- N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: With a simpler benzamide substituent (MW: 279.29), this compound lacks the cyclopentyl and vinylbenzylthio groups.

Q & A

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolinone core can be synthesized via cyclization of anthranilic acid derivatives or microwave-assisted methods. For example, microwave irradiation (120°C, 30 min) with anthranilamide and carbonyl reagents (e.g., acetic anhydride) yields 4-oxoquinazoline derivatives efficiently . The thioether linkage (2-((4-vinylbenzyl)thio)) can be introduced via nucleophilic substitution using thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl CH₂ at δ ~3.5 ppm; vinylbenzyl protons at δ ~5.2–6.7 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

- IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor purity (>95%).

- LC-MS : Detect degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .

- TGA/DSC : Evaluate thermal stability (decomposition >200°C typical for benzamide derivatives) .

Advanced Research Questions

Q. How does the vinylbenzylthio substituent influence biological activity compared to other thioethers?

The 4-vinylbenzyl group enhances lipophilicity (logP ~3.5) and may improve membrane permeability. In vitro assays with analogous compounds show that vinyl-containing thioethers exhibit 2–3× higher potency in kinase inhibition (IC₅₀ ~50 nM) compared to methylthio derivatives (IC₅₀ ~150 nM) . Replace with bulkier groups (e.g., 4-fluorobenzyl) to study steric effects on target binding.

Q. What strategies optimize the reaction yield for introducing the cyclopentylbenzamide moiety?

- Coupling reagents : Use HATU/DIPEA in DMF for amide bond formation (yield: 85–90% vs. 60–70% with EDC/HOBt) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Microwave assistance : Reduce reaction time from 24h (conventional heating) to 2h (80°C, 300W) .

Q. How can computational methods predict the compound’s binding affinity to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17). The quinazolinone core aligns with the ATP-binding pocket, while the vinylbenzylthio group occupies a hydrophobic cleft .

- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize derivatives .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature methods for similar quinazolinones?

Discrepancies arise from:

- Reagent purity : Impurities in O-benzyl hydroxylamine (>98% vs. 97%) reduce coupling efficiency by ~15% .

- Microwave parameters : Power (300W vs. 600W) and irradiation time (30 vs. 60 min) affect cyclization completeness .

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

- pH-dependent solubility : The compound is poorly soluble in water (<0.1 mg/mL) but forms stable suspensions with 10% DMSO/PBS.

- Salt formation : Co-crystallize with sodium pivalate to enhance aqueous solubility (up to 1.5 mg/mL) .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating anticancer activity?

- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (48h exposure, IC₅₀ calculation).

- Kinase inhibition : Use ADP-Glo™ assay for EGFR (IC₅₀ ~75 nM observed in analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.